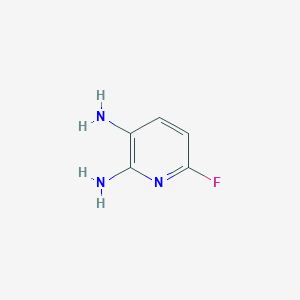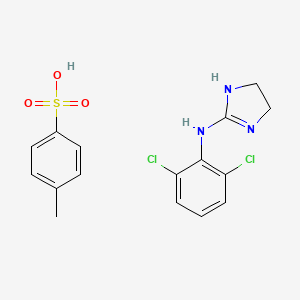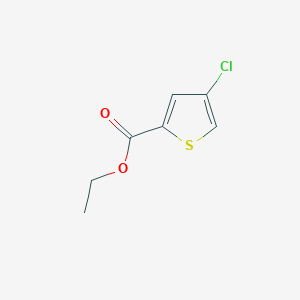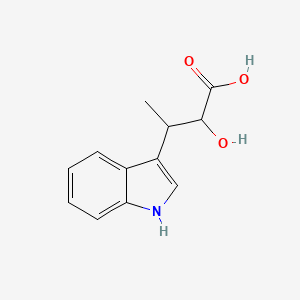
3-アジドキノリン
概要
説明
3-Azidoquinoline is an organic compound that belongs to the class of azides and quinolines It is characterized by the presence of an azide group (-N₃) attached to the third position of the quinoline ring
科学的研究の応用
3-Azidoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Used in the development of novel materials with unique electronic and photophysical properties.
Organic Synthesis: Employed in the synthesis of complex organic molecules through cycloaddition and other reactions.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
作用機序
Target of Action
The primary target of 3-Azidoquinoline is terminal acetylenes . In a copper (I)-catalyzed [3 + 2] cycloaddition reaction, 3-Azidoquinoline acts as a partner with terminal acetylenes . This interaction is crucial for the compound’s activity.
Mode of Action
3-Azidoquinoline interacts with its targets through a copper (I)-catalyzed [3 + 2] cycloaddition reaction . This reaction results in the formation of 1,4-disubstituted 1,2,3-triazoles . The structures of these compounds were confirmed by 1H and 13C-NMR spectroscopy, combustion analyses, and mass spectrometry .
Biochemical Pathways
The compound’s interaction with terminal acetylenes in a copper (i)-catalyzed [3 + 2] cycloaddition reaction suggests that it may influence pathways related to these molecules . The downstream effects of these interactions require further investigation.
Result of Action
The compound’s interaction with terminal acetylenes results in the formation of 1,4-disubstituted 1,2,3-triazoles . The implications of these reactions at the molecular and cellular level require further study.
Action Environment
The compound’s reactivity in copper (i)-catalyzed [3 + 2] cycloaddition reactions suggests that factors such as the presence of copper (i) and terminal acetylenes could potentially influence its action .
生化学分析
Biochemical Properties
3-Azidoquinoline plays a significant role in biochemical reactions, particularly in the context of cycloaddition reactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, in copper(I)-catalyzed [3+2] cycloaddition reactions, 3-Azidoquinoline reacts with terminal alkynes to form 1,2,3-triazoles . This reaction is facilitated by the presence of copper(I) ions, which act as a catalyst. The interaction between 3-Azidoquinoline and copper(I) ions is crucial for the formation of the triazole ring, highlighting the compound’s role in facilitating complex biochemical transformations.
Cellular Effects
3-Azidoquinoline has been shown to influence various cellular processes. Studies have indicated that it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with copper(I) ions and subsequent formation of triazoles can lead to changes in cellular signaling pathways that are dependent on triazole formation . Additionally, 3-Azidoquinoline’s ability to participate in cycloaddition reactions suggests that it may play a role in modulating gene expression by influencing the activity of enzymes involved in these pathways.
Molecular Mechanism
The molecular mechanism of 3-Azidoquinoline involves its ability to undergo cycloaddition reactions, particularly the copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes . This reaction mechanism is characterized by the formation of a triazole ring, which is facilitated by the interaction between 3-Azidoquinoline and copper(I) ions. The compound’s azide group plays a crucial role in this process, as it undergoes a cycloaddition reaction with the alkyne group to form the triazole ring. This mechanism highlights the compound’s ability to participate in complex biochemical transformations at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azidoquinoline can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Azidoquinoline can undergo degradation under certain conditions, which can impact its long-term effects on cellular function . For instance, the compound’s reactivity in cycloaddition reactions may decrease over time if it degrades, leading to reduced efficacy in facilitating these reactions. Additionally, long-term studies in in vitro and in vivo settings have indicated that the compound’s effects on cellular function can vary depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 3-Azidoquinoline can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . For instance, at high doses, 3-Azidoquinoline may exhibit toxic or adverse effects, such as disrupting normal cellular processes or causing oxidative stress. Understanding the dosage-dependent effects of 3-Azidoquinoline is crucial for determining its potential therapeutic applications and safety profile.
Metabolic Pathways
3-Azidoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s participation in cycloaddition reactions, particularly the copper(I)-catalyzed [3+2] cycloaddition, highlights its role in metabolic pathways that involve the formation of triazole rings . Additionally, 3-Azidoquinoline’s interactions with enzymes such as copper(I) ions suggest that it may influence metabolic flux and metabolite levels by modulating the activity of these enzymes.
Transport and Distribution
The transport and distribution of 3-Azidoquinoline within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that the compound can be transported across cellular membranes and distributed to various cellular compartments . The presence of specific transporters and binding proteins can facilitate the localization and accumulation of 3-Azidoquinoline in target tissues, impacting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3-Azidoquinoline is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . Targeting signals and post-translational modifications may play a role in directing 3-Azidoquinoline to specific subcellular locations, influencing its interactions with biomolecules and its overall activity.
準備方法
Synthetic Routes and Reaction Conditions
3-Azidoquinoline can be synthesized through several methods. One common approach involves the diazotization of 3-aminoquinoline followed by treatment with sodium azide. The reaction typically proceeds as follows:
Diazotization: 3-Aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield 3-azidoquinoline.
Another method involves the copper(I)-catalyzed [3+2] cycloaddition of 3-azidoquinoline-2,4(1H,3H)-diones with terminal alkynes. This reaction produces 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields .
Industrial Production Methods
Industrial production of 3-azidoquinoline may follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Azidoquinoline undergoes various chemical reactions, including:
Cycloaddition: Copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes to form 1,2,3-triazoles.
Reduction: Reduction of the azide group to an amine using reagents such as triphenylphosphine or zinc in acetic acid.
Substitution: Nucleophilic substitution reactions where the azide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts, terminal alkynes, and solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Triphenylphosphine, zinc, acetic acid, and solvents like ethanol or methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Cycloaddition: 1,4-Disubstituted 1,2,3-triazoles.
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-Aminoquinoline: The precursor to 3-azidoquinoline, used in similar synthetic applications.
4-Azidoquinoline: Another azidoquinoline derivative with different reactivity and applications.
3-Chloroquinoline: A halogenated quinoline used in various organic syntheses.
Uniqueness
3-Azidoquinoline is unique due to its azide functionality, which imparts distinct reactivity compared to other quinoline derivatives. This reactivity makes it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles.
特性
IUPAC Name |
3-azidoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHQMVJDWKMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493042 | |
| Record name | 3-Azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14213-02-6 | |
| Record name | 3-Azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway observed for 3-azidoquinoline derivatives in the presence of copper(I) catalysts?
A1: 3-Azidoquinoline-2,4(1H,3H)-diones readily undergo a copper(I)-catalyzed [3+2] cycloaddition reaction with terminal acetylenes. [] This reaction yields 1,4-disubstituted 1,2,3-triazoles, demonstrating the utility of these compounds in click chemistry applications. []
Q2: How does the reaction environment influence the reactivity of 3-azidoquinoline?
A2: The presence of sodium methoxide plays a crucial role in the reactivity of 3-azidoquinolines. Irradiation of these compounds with UV light in a solution containing sodium methoxide leads to ring expansion, forming 3-methoxy-3H-1,4-benzodiazepines. [] This highlights the potential for photochemical transformations in the presence of specific reagents.
Q3: What insights into the stability and reactivity of 3-quinolylnitrene have been gained through matrix isolation studies?
A3: Matrix isolation studies have been instrumental in characterizing the highly reactive 3-quinolylnitrene, generated by photolyzing 3-azidoquinoline. [] These studies revealed that 3-quinolylnitrene undergoes ring opening to form a nitrile ylide, which subsequently rearranges via a 1,7-hydrogen shift. [] This understanding of the reactive intermediates formed from 3-azidoquinoline derivatives provides valuable information for predicting reaction pathways.
Q4: What alternative synthetic approaches exist for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones?
A4: While reacting 3-chloroquinoline-2,4(1H,3H)-diones with primary amines is a common method for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones, an alternative approach involves reducing 3-azidoquinoline-2,4(1H,3H)-diones. [] This reduction can be achieved using zinc in acetic acid, providing moderate to good yields of the desired product. []
Q5: Are there any spectroscopic techniques that are particularly useful for characterizing the products derived from 3-azidoquinoline derivatives?
A5: Both 1H and 13C-NMR spectroscopy, alongside combustion analyses and mass spectrometry, have proven to be effective in confirming the structures of compounds derived from reactions involving 3-azidoquinoline derivatives, particularly the 1,2,3-triazoles formed via click chemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)









![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

